2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile
Overview
Description
2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is a chemical compound with the molecular formula C8H4N2OS and a molecular weight of 176.2 g/mol . This compound is known for its unique structure, which includes a benzoxazole ring fused with a thioxo group and a carbonitrile group. It is used in various scientific research applications due to its versatile chemical properties.
Mechanism of Action
The mode of action, biochemical pathways affected, and the result of action would depend on the specific biological targets of the compound. These could include enzymes, receptors, or other proteins within a cell. The compound could act as an inhibitor, activator, or modulator of these targets, leading to changes in cellular function .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), would depend on factors such as the compound’s solubility, stability, and permeability. These properties influence how the compound is absorbed into the body, distributed to different tissues, metabolized by enzymes, and excreted .
Preparation Methods
The synthesis of 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile typically involves the reaction of 2-mercaptobenzo[d]oxazole with cyanogen bromide under controlled conditions . The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced forms using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfoxides, sulfones, thiols, amides, and esters.
Scientific Research Applications
2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Comparison with Similar Compounds
2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile can be compared with other similar compounds such as:
2-Mercaptobenzo[d]oxazole: Lacks the carbonitrile group but shares the benzoxazole and thioxo functionalities.
2-Thioxo-1,3-dithiol-4-carboxamide: Contains a similar thioxo group but with a different ring structure and additional functional groups.
The uniqueness of this compound lies in its combination of the benzoxazole ring, thioxo group, and carbonitrile group, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-sulfanylidene-3H-1,3-benzoxazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-4-5-1-2-7-6(3-5)10-8(12)11-7/h1-3H,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWNMCPXXCRAMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=S)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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